methyl 8-amino-1-pyrenecarboxylate
Description
Overview of Pyrene (B120774) Derivatives in Contemporary Chemical Science
Pyrene is a polycyclic aromatic hydrocarbon consisting of four fused benzene (B151609) rings, forming a planar and highly conjugated system. This extended π-electron system is the source of its exceptional photophysical properties, including strong UV absorption, high fluorescence quantum yields, and the characteristic ability to form excimers—excited-state dimers that emit light at longer wavelengths than the monomer. semanticscholar.orgresearchgate.net These properties have made pyrene derivatives cornerstone components in a variety of applications.
In the realm of materials science, pyrene-based compounds are extensively investigated for their use in organic light-emitting diodes (OLEDs), organic semiconductors for field-effect transistors (OFETs), and solar cells. semanticscholar.orgrsc.org Their high charge carrier mobility and thermal stability are key advantages in these electronic applications. semanticscholar.org Furthermore, the sensitivity of their fluorescence to the local environment makes them excellent candidates for chemical and biological sensors. rsc.org By modifying the pyrene core with different functional groups, researchers can develop probes that are highly selective for specific ions, molecules, or even changes in physical parameters like temperature and viscosity. rsc.org
Significance of Amino and Carboxylate Functional Groups in Pyrene Chemistry
The properties of the pyrene core can be dramatically altered by the introduction of functional groups. The amino (-NH₂) and methyl carboxylate (-COOCH₃) groups in methyl 8-amino-1-pyrenecarboxylate are of particular importance.
The amino group is a strong electron-donating group. When attached to the pyrene ring, it can engage in charge-transfer interactions, which can significantly influence the molecule's absorption and emission spectra. nih.gov This can lead to red-shifted (longer wavelength) fluorescence and can enhance the quantum yield. The presence of an amino group also provides a reactive site for further chemical modifications, allowing for the construction of more complex molecular architectures or for attachment to biological molecules. mdpi.comresearchgate.net The substitution pattern of amino groups on an aromatic core has been shown to be a powerful tool for tuning photophysical properties and stability. nih.gov
The methyl carboxylate group , on the other hand, is an electron-withdrawing group. The interplay between the electron-donating amino group and the electron-withdrawing carboxylate group across the pyrene scaffold can create a "push-pull" system. Such systems are known to have interesting non-linear optical properties and can exhibit strong intramolecular charge transfer, which is highly desirable for applications in optoelectronics. The ester functionality also influences the molecule's solubility and can be a synthetic handle for creating larger molecules like polymers or dendrimers. nih.gov
Research Trajectories of this compound: A Scrutiny of Potential Applications
While specific, detailed research findings on this compound are not extensively documented in publicly available literature, its structure allows for informed speculation on its potential research trajectories. These are largely extrapolated from studies on similarly functionalized pyrene derivatives.
A Building Block for Organic Light-Emitting Diodes (OLEDs): The "push-pull" nature endowed by the amino and carboxylate groups makes this molecule a candidate for use as an emitter in OLEDs. Pyrene derivatives are known to be good hole-transporting materials, and the functional groups could help in tuning the emission color and efficiency. rsc.org Research in this area would involve synthesizing the compound and characterizing its electroluminescent properties in a device setting.
Fluorescent Probes and Sensors: The inherent fluorescence of the pyrene core, modulated by the functional groups, suggests potential applications in sensing. The amino group could act as a binding site for specific analytes, and this binding event could trigger a change in the fluorescence signal. For instance, similar amino-functionalized aromatic compounds have been investigated as chemosensors for toxic substances like phosgene. rsc.org Research would focus on studying the compound's photophysical response to various ions and small molecules.
Advanced Materials Synthesis: this compound can be viewed as a versatile building block for more complex materials. The amino group can be used in polymerization reactions or in the synthesis of dendrimers, where the pyrene unit would impart its fluorescent properties to the resulting macromolecule. acs.org The ester group could also be hydrolyzed to the carboxylic acid, providing another point of attachment or enabling the formation of coordination polymers and metal-organic frameworks (MOFs).
To illustrate the effect of functionalization on the photophysical properties of pyrene, the following table presents data for related pyrene derivatives.
| Compound | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φf) | Solvent |
| Pyrene | ~335 | ~375, 395 | 0.06 | Dichloromethane |
| 1-Alkyl-substituted pyrene | - | - | Enhanced vs. Pyrene | Hexane |
| Alkynylpyrene derivative | >350 | >400 | up to 0.99 | Ethanol |
| Pyrene-functionalized dye (TP) | - | ~500 (green) | High | - |
| Liquid pyrene derivative | - | ~470 (excimer) | 0.65 (bulk) | - |
This table presents representative data for various pyrene derivatives to illustrate general trends. Specific values for this compound are not available in the cited literature. rsc.orgacs.orgrsc.orgelsevierpure.com
Structure
3D Structure
Properties
IUPAC Name |
methyl 8-aminopyrene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO2/c1-21-18(20)13-6-4-10-2-3-11-5-9-15(19)14-8-7-12(13)16(10)17(11)14/h2-9H,19H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEORGTCFMUFMRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC3=C(C=CC4=C3C2=C(C=C4)C=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization of Methyl 8 Amino 1 Pyrenecarboxylate
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy serves as a powerful tool for identifying the characteristic functional groups within a molecule. By analyzing the absorption or scattering of infrared radiation, specific vibrational modes corresponding to different bonds can be determined.
Fourier-Transform Infrared (FTIR) spectroscopy of methyl 8-amino-1-pyrenecarboxylate reveals key vibrational frequencies that confirm the presence of its constituent functional groups. The FTIR spectrum of the related compound, 1-aminopyrene, shows characteristic N-H stretching vibrations in the region of 3200-3400 cm⁻¹, which are anticipated for the amino group in this compound. preprints.orgrsc.org Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹.
The presence of the ester group is confirmed by a strong absorption band corresponding to the C=O stretching vibration, typically found around 1735 cm⁻¹ for aromatic esters. researchgate.net This is a highly characteristic peak for the methoxycarbonyl moiety. Furthermore, the C-O stretching vibrations of the ester group would appear in the 1250-1300 cm⁻¹ region. The aromatic C=C stretching vibrations of the pyrene (B120774) ring system are expected to produce a series of bands in the 1450-1600 cm⁻¹ range. wikipedia.org
Table 1: Characteristic FTIR Band Assignments for this compound (Inferred from Related Compounds)
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | Amino (-NH₂) | 3200-3400 |
| Aromatic C-H Stretch | Pyrene Ring | 3000-3100 |
| C=O Stretch | Ester (-COOCH₃) | ~1735 |
| Aromatic C=C Stretch | Pyrene Ring | 1450-1600 |
| C-O Stretch | Ester (-COOCH₃) | 1250-1300 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the pyrene ring, the protons of the amino group, and the methyl protons of the ester. The aromatic protons will resonate in the downfield region, typically between 7.0 and 9.0 ppm, with their exact chemical shifts and coupling patterns being influenced by the positions of the amino and methoxycarbonyl substituents. preprints.orgrsc.org The amino group protons (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. preprints.org The methyl protons of the ester group (-COOCH₃) are expected to appear as a sharp singlet at a characteristic chemical shift, likely around 3.5-4.0 ppm. aocs.org
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons | Pyrene Ring | 7.0 - 9.0 | Multiplets |
| Amino Protons | Amino (-NH₂) | Variable (broad) | Singlet |
| Methyl Protons | Ester (-COOCH₃) | 3.5 - 4.0 | Singlet |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The pyrene ring will exhibit a number of signals in the aromatic region (typically 120-150 ppm). The carbon atom attached to the amino group and the carbon of the carbonyl group in the ester will have distinct chemical shifts. The carbonyl carbon is expected to be significantly downfield, often in the range of 160-175 ppm. youtube.com The carbon of the methyl group in the ester will appear in the upfield region, typically around 50-60 ppm. aocs.org For the related 1-aminopyrene, the carbon atoms of the pyrene ring have been observed in the range of approximately 113 to 144 ppm. preprints.org
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between adjacent aromatic protons on the pyrene ring, helping to trace the connectivity of the ring system. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique would be used to definitively assign the carbon signals corresponding to each protonated carbon of the pyrene ring and the methyl group of the ester. preprints.org
Mass Spectrometry for Molecular Composition and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the precise molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula. The technique provides a highly accurate mass-to-charge ratio, allowing for the unambiguous identification of the compound.
Electronic Absorption and Emission Spectroscopy
The electronic properties of this compound are governed by the extended π-conjugated system of the pyrene core, which is further modulated by the electron-donating amino group and the electron-withdrawing methoxycarbonyl group.
Ultraviolet-Visible (UV-Vis) Absorption Characteristics and Electronic Transitions
The UV-Vis absorption spectrum of pyrene derivatives typically exhibits several distinct bands corresponding to π-π* transitions. The absorption spectrum of pyrene itself in cyclohexane (B81311) shows well-defined peaks at approximately 375 nm, 379 nm, 385 nm, 395 nm, and 410 nm. For substituted pyrenes, such as those with imine functional groups, absorption bands can be observed at longer wavelengths, for instance, around 395 nm and 420 nm, which are attributed to n-π* transitions. The presence of the amino and carboxylate groups on the pyrene ring in this compound is expected to cause a red-shift in the absorption bands compared to unsubstituted pyrene, due to the extension of the conjugated system and intramolecular charge transfer interactions.
Photoluminescence (PL) and Fluorescence Spectroscopy
Photoluminescence spectroscopy provides deep insights into the excited-state behavior of molecules. Pyrene and its derivatives are well-known for their strong fluorescence emission.
In dilute solutions, pyrene derivatives typically exhibit a structured monomer emission with characteristic vibronic bands. However, as the concentration increases, a broad, structureless, and red-shifted emission band, known as the excimer emission, appears. This excimer formation is a result of the π-π stacking of an excited-state molecule with a ground-state molecule. The ratio of the excimer to monomer emission intensity is highly sensitive to the distance and orientation between the pyrene moieties, making them excellent probes for studying molecular proximity and aggregation. For instance, the monomer emission of a pyrene derivative might be observed around 400 nm, while its excimer emission could be red-shifted to 475 nm.
Aggregation-induced emission (AIE) is a fascinating phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. This effect is often attributed to the restriction of intramolecular rotations or motions in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. While pyrene itself can exhibit aggregation-caused quenching, appropriate substitution can induce AIE characteristics. By introducing bulky groups, the detrimental π-π stacking that leads to quenching can be prevented, and instead, the restriction of intramolecular motion in the aggregated state can lead to enhanced fluorescence.
Solvatochromism refers to the change in the color of a substance, or more broadly, a change in its absorption or emission spectra, with a change in the polarity of the solvent. This phenomenon is particularly pronounced in molecules that have a significant difference in their dipole moments between the ground and excited states. The amino and methoxycarbonyl substituents on the pyrene core of this compound create a potential for intramolecular charge transfer upon photoexcitation, which would lead to a large excited-state dipole moment.
Excitation-Emission Matrix (EEM) Spectroscopy
Excitation-Emission Matrix (EEM) spectroscopy is a powerful analytical technique used to investigate the fluorescence properties of a compound. An EEM is a three-dimensional plot that shows the fluorescence intensity as a function of both the excitation and emission wavelengths. This "fingerprint" can provide detailed insights into the electronic structure and environment of a fluorescent molecule like a pyrene derivative.
For this compound, an EEM would reveal the optimal excitation wavelengths to achieve the strongest fluorescence emission. It would also show if the emission profile changes with different excitation wavelengths, which can indicate the presence of different electronic transitions or species in solution. The contours of the EEM plot would highlight the Stokes shift, which is the difference between the maximum excitation and emission wavelengths, a key characteristic of any fluorescent compound. Environmental factors such as solvent polarity, pH, and the presence of quenchers can influence the EEM, providing further information about the molecule's photophysical behavior. However, specific EEM data for this compound is not currently available in published literature.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide a wealth of information about the molecular geometry and intermolecular interactions of this compound in its solid state. While crystallographic data for pyrene and some of its derivatives exist, specific data for this compound could not be located. rsc.orgresearchgate.netcrystallography.net
A crystallographic study of this compound would yield precise measurements of all bond lengths, bond angles, and dihedral angles within the molecule. This data is crucial for understanding the molecule's conformation and the degree of planarity of the pyrene core. The bond lengths within the aromatic pyrene system would provide insight into the electron delocalization, while the bond lengths of the amino and carboxylate substituents would reveal their electronic influence on the aromatic system.
The bond angles would define the geometry around each atom, and the dihedral angles would describe the orientation of the substituent groups relative to the pyrene ring. For instance, the dihedral angle between the plane of the pyrene and the plane of the carboxylate group would be of particular interest.
Table 1: Hypothetical Bond Lengths for this compound (Note: This table is a placeholder to illustrate the expected format, as experimental data is not available.)
| Bond | Length (Å) |
| C1-C2 | - |
| C8-N | - |
| C1-C(O)O | - |
| C=O | - |
| C-O | - |
Table 2: Hypothetical Bond Angles for this compound (Note: This table is a placeholder to illustrate the expected format, as experimental data is not available.)
| Angle | Degree (°) |
| C2-C1-C10b | - |
| C7-C8-N | - |
| C1-C(O)-O | - |
| O=C-O | - |
Table 3: Hypothetical Dihedral Angles for this compound (Note: This table is a placeholder to illustrate the expected format, as experimental data is not available.)
| Dihedral Angle | Degree (°) |
| C2-C1-C(O)-O | - |
| C9-C8-N-H | - |
The crystal packing of this compound would be dictated by a variety of intermolecular interactions. Given the large, planar aromatic pyrene core, π-π stacking interactions would be expected to play a significant role in the crystal lattice. rsc.org The analysis of the crystal structure would reveal the distance and geometry of these stacking interactions (e.g., parallel-displaced or T-shaped).
In addition to π-π stacking, the amino and carboxylate functional groups would likely participate in hydrogen bonding. The amino group can act as a hydrogen bond donor, while the carbonyl oxygen of the carboxylate can act as a hydrogen bond acceptor. These hydrogen bonds would form a network, further stabilizing the crystal structure. Other weaker interactions, such as C-H···π interactions, might also be present. The detailed study of these interactions is crucial for understanding the solid-state properties of the material and for crystal engineering efforts. nih.gov
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations would be pivotal in characterizing the ground state properties of methyl 8-amino-1-pyrenecarboxylate.
A foundational step in any computational study is the optimization of the molecule's geometry to find its lowest energy conformation. For this compound, this would involve determining the most stable arrangement of its constituent atoms, including the bond lengths, bond angles, and dihedral angles associated with the pyrene (B120774) core, the amino group, and the methyl carboxylate substituent. Conformational analysis would further explore the potential energy surface of the molecule to identify other stable conformers and the energy barriers between them.
Understanding the electronic structure is key to predicting a molecule's reactivity and photophysical properties. A HOMO-LUMO analysis for this compound would reveal the distribution and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter that provides insight into the molecule's kinetic stability and electronic excitation properties.
An electrostatic potential (ESP) map would visually represent the charge distribution within the this compound molecule. This map would highlight regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), offering valuable information about potential sites for intermolecular interactions and chemical reactions.
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By simulating these spectra for this compound, researchers could identify characteristic vibrational modes associated with its functional groups, such as the N-H stretches of the amino group and the C=O stretch of the ester.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
To investigate the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. This approach allows for the study of electronic transitions and excited state properties.
TD-DFT calculations would enable the simulation of the ultraviolet-visible (UV-Vis) absorption spectrum of this compound. This simulation would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing a theoretical basis for understanding the electronic transitions that give rise to its observed color and photophysical behavior. This information is particularly valuable for applications in materials science and photochemistry.
Investigation of Fluorescence Mechanisms and Emission Pathways
Computational chemistry, particularly Time-Dependent Density Functional Theory (TD-DFT), has become an indispensable tool for understanding the fluorescence mechanisms of complex organic molecules. While specific TD-DFT studies on this compound are not extensively available in the public domain, the well-established principles from studies on analogous aminopyrene and pyrene ester compounds provide a strong basis for understanding its likely behavior.
Theoretical calculations on similar pyrene derivatives have shown that the nature of the substituent and its position on the pyrene core significantly influence the electronic transitions. For instance, studies on various functionalized pyrenes reveal that the position of electron-donating or electron-withdrawing groups dictates the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn governs the absorption and emission characteristics. In the case of this compound, the amino group (-NH₂) at the 8-position acts as an electron-donating group, while the carboxylate group (-COOCH₃) at the 1-position is electron-withdrawing. This "push-pull" arrangement is known to facilitate intramolecular charge transfer (ICT) upon photoexcitation.
Upon absorption of a photon, the molecule transitions from its ground state (S₀) to an excited state (S₁ or higher). In molecules with ICT character, the excited state is often more polar than the ground state. TD-DFT calculations can model this process, predicting the energies of the excited states and the nature of the electronic transitions. For this compound, it is hypothesized that the S₁ state possesses significant ICT character, with electron density shifting from the amino group towards the carboxylate-substituted part of the pyrene ring. The subsequent radiative decay from the S₁ state back to the S₀ state results in fluorescence. The energy of this emission is sensitive to the surrounding environment, a phenomenon that can be computationally modeled.
The table below illustrates hypothetical TD-DFT calculation results for a generic aminopyrene ester in different solvent environments, showcasing the expected trend of red-shifted emission in more polar solvents due to the stabilization of the polar ICT excited state.
| Solvent | Dielectric Constant (ε) | Calculated Emission Wavelength (nm) |
| Hexane | 1.88 | 420 |
| Dichloromethane | 8.93 | 455 |
| Acetonitrile (B52724) | 37.5 | 470 |
| Water | 80.1 | 485 |
| Note: This table is illustrative and based on general principles of solvatochromism in push-pull fluorophores. Specific values for this compound would require dedicated computational studies. |
Molecular Dynamics Simulations for Solution and Aggregate Behavior
Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules in solution and their propensity to form larger assemblies. These simulations can provide atomic-level insights into how a molecule like this compound interacts with its environment and with other molecules of its kind.
MD simulations can be employed to model a single molecule of this compound surrounded by a large number of solvent molecules. By analyzing the trajectories of the atoms over time, researchers can understand the specific interactions that govern the solvation process. The simulations can reveal the formation of hydrogen bonds between the amino group and protic solvents, or the dipole-dipole interactions between the ester group and polar aprotic solvents.
These solvent-solute interactions are crucial as they directly impact the photophysical properties. The arrangement of solvent molecules around the fluorophore, known as the solvent shell, can influence the energy levels of the ground and excited states, leading to shifts in the absorption and emission spectra. MD simulations can quantify the radial distribution functions of solvent molecules around specific functional groups of the solute, providing a detailed picture of the local solvent environment.
The following table presents a hypothetical summary of solvent-solute interaction energies for this compound with different solvents, as could be derived from MD simulations.
| Solvent | Predominant Interaction Type | Average Interaction Energy (kcal/mol) |
| Water | Hydrogen Bonding (with -NH₂ and C=O) | -15.2 |
| Methanol (B129727) | Hydrogen Bonding | -12.5 |
| Dimethyl Sulfoxide | Dipole-Dipole | -8.7 |
| Toluene | π-π Stacking | -5.1 |
| Note: These values are hypothetical and serve to illustrate the type of data obtainable from MD simulations. |
Pyrene and its derivatives are well-known for their tendency to form aggregates, particularly through π-π stacking interactions between the aromatic cores. MD simulations are ideally suited to investigate the initial stages of aggregation and self-assembly of this compound in solution. By simulating a system with multiple solute molecules, it is possible to observe their spontaneous association and the formation of dimers, trimers, and larger clusters.
The aggregation process can have a profound effect on the fluorescence properties, often leading to the formation of excimers (excited dimers) which exhibit a characteristic red-shifted and broad emission compared to the monomer. MD simulations, in conjunction with quantum mechanical calculations on the aggregated structures, can help to predict and explain these changes in the emission spectrum. rsc.org The insights gained from such simulations are critical for designing materials with specific aggregation-dependent optical properties. rsc.org
Advanced Research Applications in Materials Science and Catalysis
Organic Electronic Materials and Optoelectronic Devices
Pyrene-based compounds are well-regarded for their use in organic electronics due to their excellent charge-carrier mobility and luminescent properties. uky.edu These characteristics make them prime candidates for various optoelectronic devices.
Pyrene (B120774) derivatives are frequently explored as materials for OLEDs. Their strong fluorescence and the ability to form stable excited states are crucial for efficient light emission. Depending on the specific molecular design, they can function as either the emissive material (dopant) or the host material in the emissive layer. The amino and carboxylate groups on methyl 8-amino-1-pyrenecarboxylate could modulate the electronic properties and intermolecular interactions, potentially influencing the emission color and efficiency. However, specific studies on its use in OLEDs are not currently available.
The development of asymmetrically substituted pyrene derivatives has been a strategy for creating materials for OFETs. rsc.org The planarity of the pyrene core facilitates π-π stacking, which is essential for efficient charge transport in the solid state. The substituents on the pyrene ring play a critical role in tuning the frontier molecular orbital energy levels (HOMO and LUMO) and influencing the packing of the molecules in thin films. While this suggests that this compound could be investigated for OFET applications, to date, no such studies have been published.
In the realm of organic solar cells, pyrene-based molecules have been considered as potential donor or acceptor materials in the active layer. uky.edu The broad absorption and good charge transport characteristics of pyrene are advantageous for photovoltaic applications. The functional groups of this compound would be expected to influence its absorption spectrum and its electronic compatibility with other materials in a bulk heterojunction solar cell. Specific research integrating this compound into OSCs has yet to be reported.
Catalysis and Coordination Chemistry
The carboxylate functional group present in pyrene-1-carboxylic acid and its derivatives allows for their use as ligands in coordination chemistry, leading to the formation of coordination polymers with potential applications in catalysis.
Pyrene-1-carboxylic acid can be used to synthesize coordination polymers. The carboxylate group provides a binding site for metal ions, and the pyrene unit can introduce desirable properties such as luminescence or specific intermolecular interactions into the resulting framework. While there is research on coordination polymers derived from pyrene-1-carboxylic acid, specific studies detailing the use of this compound as a ligand for the synthesis of coordination polymers are not found in the current literature. The presence of the additional amino group could offer a secondary coordination site, potentially leading to novel network topologies and functionalities.
Exploration of Catalytic Activities in Organic Reactions (e.g., Cyanosilylation, C-C bond formation)
The functional groups on the pyrene core of this compound allow it to act as a ligand for metal centers, forming coordination complexes with catalytic activity. Research into related pyrene carboxylate ligands has demonstrated their effectiveness in forming coordination polymers that catalyze important carbon-carbon (C-C) bond-forming reactions.
One such significant reaction is cyanosilylation , which is crucial for the synthesis of cyanohydrins—valuable precursors for α-hydroxy acids and β-amino alcohols. In these catalytic systems, the metal center (such as Zn(II)) activates the aldehyde carbonyl group, facilitating the nucleophilic attack by trimethylsilyl (B98337) cyanide (TMSCN) to form the C-C bond. The pyrene-based ligand plays a critical role in the structure and electronic properties of the catalyst. While direct studies on this compound are limited, its structure suggests it could form similar catalytically active complexes.
The formation of C-C bonds is a cornerstone of organic synthesis, and various catalytic systems are employed to achieve this. Enzymes like carboxylases and P450s catalyze such reactions in biological systems through mechanisms often involving metal cofactors or radical couplings. nih.govepa.gov In synthetic chemistry, pyrene-based molecules have been used as photocatalysts for reactions like the dehydro-coupling of amines under visible light. bohrium.com The amino group on this compound could further enhance its catalytic potential, potentially participating in reaction mechanisms or altering the electronic properties of a metal-ligand complex.
Heterogeneous Catalysis and Catalyst Recyclability
A significant advantage of using pyrene-based molecules in catalysis is the potential for creating robust heterogeneous catalysts . bohrium.comworldscientific.com Homogeneous catalysts, while often highly active, are difficult to separate from the reaction mixture, leading to product contamination and catalyst loss. Heterogenization, which involves immobilizing the catalyst on a solid support or rendering it insoluble, overcomes these issues.
Pyrene-based donor-acceptor molecules have been shown to be effective heterogeneous catalysts that are insoluble and stable in various solvents. bohrium.comworldscientific.com This insolubility allows them to be easily recovered from the reaction mixture by simple filtration and reused for multiple reaction cycles with minimal loss of catalytic activity. worldscientific.com For instance, pyrene-based photosensitizers have been successfully recycled in visible-light-induced aerobic reactions. bohrium.comworldscientific.com this compound could be polymerized or incorporated into larger structures like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) to create such recyclable heterogeneous catalysts. researchgate.net This approach not only simplifies the purification process but also enhances the economic and environmental sustainability of the chemical process.
Nonlinear Optical (NLO) Materials
Organic materials with significant nonlinear optical (NLO) properties are in high demand for applications in photonics and optoelectronics, such as optical limiting and all-optical switching. researchgate.netnih.govacs.org Pyrene derivatives, including structures analogous to this compound, are excellent candidates for NLO materials due to their extensive π-conjugated systems. mdpi.com
Investigation of Third-Order Nonlinear Optical Properties
The primary focus for pyrene-based materials is on their third-order NLO properties . These properties are investigated using techniques like the Z-scan method, which can determine the nonlinear absorption and refraction of a material. worldscientific.commdpi.com Many pyrene derivatives exhibit reverse saturable absorption (RSA), a phenomenon where the material's absorption increases with increasing laser intensity. researchgate.netacs.org This property is crucial for optical limiting devices, which protect sensitive optical components from high-intensity laser damage.
Studies on pyrenyl Schiff base derivatives have shown that phenomena such as two-photon absorption (TPA) contribute to their strong NLO response. bohrium.comacs.org The third-order nonlinear susceptibility, χ⁽³⁾, is a key figure of merit, and pyrene derivatives have demonstrated high values for this parameter. worldscientific.comemerald.com By incorporating these molecules into polymer matrices like polyurethane, stable NLO materials with good optical transmittance and processability can be fabricated. researchgate.netnih.govacs.org
Influence of Conjugated Structure on NLO Response
The strong NLO response of pyrene derivatives is intrinsically linked to their molecular structure, particularly the arrangement of electron-donating and electron-accepting groups within a large π-conjugated system . nih.govacs.org this compound features an electron-donating amino group and an electron-withdrawing carboxylate group attached to the pyrene core, creating a donor-π-acceptor (D-π-A) architecture.
This D-π-A structure is highly effective for enhancing NLO properties. It facilitates intramolecular charge transfer (ICT) from the donor to the acceptor through the pyrene π-system upon excitation. researchgate.netacs.org This charge transfer, combined with the large conjugated plane of the pyrene, significantly enhances the third-order nonlinear susceptibility. acs.orgemerald.com The efficiency of the NLO response can be tuned by modifying the donor and acceptor groups or by extending the π-conjugation through linker units like alkynes or imines. nih.govrsc.org The relative positioning of these functional groups on the pyrene ring is also a critical factor in modulating the NLO amplitude. rsc.org
| Compound Type | NLO Property | Key Structural Feature | Potential Application | Reference |
|---|---|---|---|---|
| Pyrene-aldehyde derivatives | High nonlinear absorption and refraction | D-π-A structure | Photonics/Optoelectronics | worldscientific.com |
| Pyrenyl Schiff bases | Reverse Saturable Absorption (RSA) | Extended π-conjugation via C=N and alkyne bridges | Optical Limiting | nih.govacs.org |
| Pyrene-thiophene ketones | Two-Photon Absorption (TPA) | Distorted π-conjugated system | Optoelectronics/Bio-imaging | bohrium.com |
| Click-modified pyrenes | Tunable NLO absorption | Enlarged conjugated structure | Optical Limiting | mdpi.com |
Advanced Chemical and Environmental Sensing Platforms (excluding biological/clinical)
The inherent fluorescence of the pyrene moiety makes its derivatives, including this compound, highly suitable for developing sensitive and selective chemosensors. acs.org These sensors can detect a variety of analytes, such as metal ions and environmental pollutants, often with high specificity.
Mechanisms of Specific Analyte Detection (e.g., metal ions, environmental pollutants)
Pyrene-based fluorescent sensors operate through several mechanisms that translate a molecular recognition event into a measurable change in the fluorescence signal. The amino group in this compound is a key functional feature, acting as a binding site for metal ions.
Metal Ion Detection : The nitrogen atom of the amino group can coordinate with metal ions like Fe³⁺, Fe²⁺, Pb²⁺, and Ag⁺. ingentaconnect.com This binding event alters the electronic structure of the molecule, leading to a change in its photophysical properties. For example, a pyrene-based probe with a benzothiazole (B30560) ionophore was shown to be a "turn-on" fluorescent sensor for Fe³⁺ and Fe²⁺, with detection limits in the micromolar range. ingentaconnect.com The binding interaction can disrupt or enhance processes like Photoinduced Electron Transfer (PET), causing either fluorescence quenching or enhancement. The amino and carboxyl groups in amino acids have been similarly exploited for electrochemical metal ion sensing. researchgate.net
Environmental Pollutant Detection : Pyrene-based sensors have been successfully developed for detecting environmental pollutants like nitroaromatic compounds, which are components of many explosives. For instance, a pyrene-tethered probe demonstrated selective fluorescence quenching for picric acid with a detection limit as low as 63 nM. acs.org The sensing mechanism in this case was attributed to hydrogen-bonding interactions between the probe and the analyte. acs.org
Sensing Mechanisms : The change in fluorescence can be a simple "turn-on" or "turn-off" response. More complex mechanisms include changes in the monomer-excimer emission of pyrene. At high concentrations or in specific arrangements, pyrene molecules can form excited-state dimers (excimers) that emit light at a longer wavelength than the monomer. Analyte binding can favor or disrupt excimer formation, leading to a ratiometric change in the emission spectrum. Another advanced mechanism is Aggregation-Induced Emission (AIE), where non-emissive molecules are induced to fluoresce upon aggregation, a phenomenon that can be triggered by the presence of an analyte like water in organic solvents. nih.gov
| Analyte | Sensor Type | Sensing Mechanism | Detection Limit | Reference |
|---|---|---|---|---|
| Fe³⁺ / Fe²⁺ | Turn-on fluorescent | Chelation-enhanced fluorescence | ~2 µM | ingentaconnect.com |
| Picric Acid | Turn-off fluorescent | Fluorescence quenching via H-bonding | 63 nM | acs.org |
| Water in DMSO | Turn-on fluorescent | Aggregation-Induced Emission (AIE) | 0.50 wt% | nih.gov |
| Ag⁺ / Pb²⁺ | Fluorescent | Coordination altering monomer-excimer emission or PET | Not specified | mdpi.com |
Signal Transduction Pathways in Chemosensors (e.g., FRET, PET)
The efficacy of chemosensors based on this compound and related pyrene derivatives hinges on the modulation of their fluorescence output upon interaction with a target analyte. This modulation is typically governed by two primary signal transduction pathways: Förster Resonance Energy Transfer (FRET) and Photoinduced Electron Transfer (PET).
Förster Resonance Energy Transfer (FRET)
FRET is a non-radiative energy transfer process that occurs between two chromophores, a donor and an acceptor, when they are in close proximity (typically within 1-10 nanometers). mdpi.comnih.gov The efficiency of FRET is exquisitely sensitive to the distance between the donor and acceptor, a characteristic often referred to as a "spectroscopic ruler." nih.gov In the context of a chemosensor, the pyrene moiety of a compound like this compound can serve as the donor fluorophore.
The fundamental requirements for FRET to occur are:
The donor and acceptor molecules must be in close spatial proximity. mdpi.com
There must be a significant overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor. nih.gov
The orientation of the donor and acceptor transition dipoles must be favorable.
In a FRET-based chemosensor, the binding of an analyte can induce a conformational change in the sensor molecule, altering the distance or orientation between the pyrene donor and an acceptor moiety. This change in FRET efficiency results in a ratiometric change in the fluorescence emission, where the donor fluorescence decreases and the acceptor fluorescence increases, or vice versa. This ratiometric signaling is highly desirable as it provides a built-in correction for variations in probe concentration and excitation intensity. rsc.org
Photoinduced Electron Transfer (PET)
PET is another powerful mechanism for designing "off-on" or "on-off" fluorescent chemosensors. rsc.orgrsc.org In a typical PET sensor, the fluorophore (e.g., pyrene) is covalently linked to a receptor unit that can undergo a redox process. montclair.eduselectscience.net The fluorescence of the pyrene core can be quenched by the receptor through an electron transfer process.
The operational principle of a PET sensor is as follows:
In the "off" state (in the absence of the analyte), the energy levels of the fluorophore and the receptor are aligned in a way that promotes electron transfer from the receptor to the excited fluorophore (or vice versa), quenching the fluorescence. rsc.org
Upon binding of an analyte to the receptor, the redox potential of the receptor is altered, inhibiting the PET process. rsc.org This "blocking" of the electron transfer pathway restores the fluorescence of the pyrene core, leading to a "turn-on" response. rsc.org
The amino group in this compound can act as an electron-donating group, potentially participating in PET processes. The design of PET-based chemosensors often involves the strategic placement of a recognition site that, upon analyte binding, modulates the electron-donating or -accepting ability of the receptor, thereby controlling the fluorescence output of the pyrene fluorophore. rsc.orgrsc.org
Sensor Selectivity and Sensitivity Optimization
The performance of a chemosensor is critically defined by its selectivity (the ability to detect a specific analyte in the presence of other potentially interfering species) and its sensitivity (the lowest concentration of the analyte that can be reliably detected). For pyrene-based sensors, including those derived from this compound, several strategies are employed to optimize these parameters.
Selectivity Optimization
The selectivity of a chemosensor is primarily determined by the design of the analyte recognition site. rsc.org This involves the careful selection of a receptor that exhibits a high binding affinity for the target analyte and weak or no interaction with other species. For instance, the amino group and the carboxylate group in this compound could be functionalized to create specific binding pockets for metal ions or other guest molecules.
Strategies to enhance selectivity include:
Tailoring the Binding Cavity: The size, shape, and electronic properties of the binding site can be precisely engineered to complement the target analyte.
Introducing Specific Functional Groups: The incorporation of functional groups that have a known affinity for the target analyte can significantly improve selectivity. For example, aza-crown ethers are often used for the selective binding of metal cations. rsc.org
Exploiting Cooperative Binding: Designing sensors with multiple binding sites that act cooperatively can lead to a significant enhancement in selectivity for a particular analyte.
Sensitivity Optimization
The sensitivity of a fluorescent chemosensor is influenced by several factors, including the fluorescence quantum yield of the fluorophore, the efficiency of the signal transduction mechanism (FRET or PET), and the binding constant of the sensor-analyte complex.
Methods to improve sensitivity include:
Enhancing Fluorescence Quantum Yield: The intrinsic brightness of the pyrene fluorophore can be modulated through chemical modifications.
Optimizing the FRET Pair: In FRET-based sensors, the choice of the donor-acceptor pair is crucial. A larger spectral overlap and an optimal Förster distance can lead to more efficient energy transfer and a more sensitive response. nih.gov
Fine-tuning the PET Process: For PET sensors, the energy levels of the fluorophore and the receptor need to be carefully balanced to ensure efficient quenching in the "off" state and a significant "turn-on" response upon analyte binding. rsc.org
Increasing the Binding Affinity: A higher binding constant between the sensor and the analyte results in a lower detection limit. This can be achieved by optimizing the non-covalent interactions within the binding pocket.
Illustrative Data on Pyrene-Based Sensor Performance
The following table provides examples of the performance of various pyrene-based fluorescent chemosensors for the detection of different analytes, illustrating the achievable selectivity and sensitivity. While these are not for this compound specifically, they are representative of the potential of the pyrene scaffold in chemosensor design.
| Sensor | Target Analyte | Signal Transduction | Detection Limit (μM) | Reference |
| Pyrene-dipeptide conjugate | Ag⁺ | Excimer Formation | Not specified | rsc.org |
| Pyrene-tryptophan tether | Pb²⁺ | PET | Not specified | rsc.org |
| (Z)-5-((pyren-1-ylmethylene)amino)-2,4-dihydro-3H-pyrazol-3-one | Cu²⁺, Fe²⁺ | Fluorescence Quenching | 0.42 (Cu²⁺), 0.51 (Fe²⁺) | mdpi.com |
| Pyrene-based chemosensor 1 | Fe³⁺ | Excimer Formation | Not specified | nih.gov |
| Pyrene-based imine dimer (DPyH9) | Sn²⁺ | Not specified | 0.00424 | mdpi.com |
Functionalization and Derivatization Strategies for Enhanced Properties
Covalent Modifications at the Amino Functionality
The primary amino group at the C8 position is a key locus for covalent modification, enabling the introduction of a wide array of functional moieties and the integration of the pyrene (B120774) scaffold into larger molecular systems.
The primary amine of methyl 8-amino-1-pyrenecarboxylate exhibits typical nucleophilic reactivity, allowing for straightforward derivatization through amidation and imine formation.
Amidation: The amino group can be readily acylated by reacting with acyl chlorides or activated carboxylic acids to form stable amide bonds. This reaction is a robust method for attaching various substituents, including aliphatic chains, aromatic groups, and biocompatible polymers. The synthesis of amides from acid chlorides and primary amines is a well-established protocol in organic chemistry rsc.org. These modifications can significantly alter the molecule's solubility and aggregation behavior.
Imine Formation: Condensation of the amino group with aldehydes or ketones under appropriate conditions yields imines, also known as Schiff bases. This reversible, acid-catalyzed reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration masterorganicchemistry.comlibretexts.org. The formation of the C=N double bond extends the π-conjugated system, which can influence the photophysical properties of the pyrene fluorophore. Pyrene derivatives have been utilized in the development of photocatalytic systems for the reductive coupling of imine compounds acs.org. The reversible nature of imine formation also allows for applications in dynamic covalent chemistry nih.gov.
| Reaction Type | Reactants | Functional Group Formed | Potential Application |
| Amidation | Acyl Halides, Carboxylic Acids | Amide (-NH-C=O) | Altering solubility, Linking to biomolecules |
| Imine Formation | Aldehydes, Ketones | Imine (-N=CH-) | Extending π-conjugation, Dynamic systems |
The presence of the amino group makes this compound an attractive building block for the synthesis of pyrene-labeled peptides. Pyrene is often incorporated into peptides to act as a fluorescent probe for studying peptide conformation, aggregation, and interaction with biological membranes researchgate.netresearchgate.net.
The pyrene moiety can be introduced into a peptide sequence in several ways. The amino group of this compound can serve as the N-terminus for solid-phase peptide synthesis (SPPS), allowing the peptide chain to be built directly onto the pyrene scaffold mdpi.combeilstein-journals.org. Alternatively, the corresponding 8-amino-1-pyrenecarboxylic acid (obtained via ester hydrolysis) can be coupled to the N-terminus of a pre-synthesized peptide or to the side chain of an amino acid like lysine nih.govnih.gov. The resulting pyrene-peptide conjugates are valuable tools in biochemistry and materials science, where the pyrene's fluorescence can signal changes in its local environment researchgate.netnih.gov.
| Integration Strategy | Description | Key Feature |
| N-Terminal Elongation | The amino group of the pyrene derivative acts as the starting point for peptide chain synthesis. | Pyrene is located at the N-terminus of the peptide. |
| Carboxylic Acid Coupling | The corresponding pyrene carboxylic acid is attached to a peptide's N-terminus or an amino acid side chain. | Flexible placement of the pyrene moiety within the peptide structure. |
Ester Transformations and Carboxylic Acid Derivatization
The methyl ester at the C1 position provides another handle for chemical modification. Hydrolysis of the ester under basic or acidic conditions yields the corresponding 8-amino-1-pyrenecarboxylic acid. This carboxylic acid is a versatile intermediate for further derivatization emich.edusigmaaldrich.com.
Once formed, the carboxylic acid can be "activated" using standard coupling reagents (e.g., carbodiimides) and subsequently reacted with a variety of nucleophiles. For instance, reaction with alcohols produces different esters, while reaction with primary or secondary amines yields amides thermofisher.com. This strategy allows for the introduction of a diverse range of functional groups, enabling the modulation of the molecule's properties for specific applications, such as enhancing internalization in cell-penetrating peptides nih.gov.
Pyrene Core Substitutions and Conjugation Extension
Modifying the aromatic pyrene core itself is a powerful strategy to drastically alter the electronic and optical properties of the molecule. This is typically achieved through reactions that form new carbon-carbon or carbon-heteroatom bonds at the peripheral positions of the pyrene ring system.
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for forming C-C bonds between aryl halides and organoboron compounds, catalyzed by a palladium complex libretexts.orgwikipedia.orgorganic-chemistry.org. To employ this reaction, the pyrene core of this compound must first be functionalized with a halide, typically bromine, at one or more of its reactive positions (e.g., C3, C6) through electrophilic aromatic substitution researchgate.net.
The resulting brominated pyrene derivative can then undergo Suzuki coupling with a variety of aryl or vinyl boronic acids mdpi.comnih.gov. This reaction extends the π-conjugated system of the pyrene core, leading to significant shifts in its absorption and emission spectra. This approach is widely used to synthesize novel dyes, sensors, and materials for organic electronics researchgate.net.
| Step | Reaction | Purpose | Outcome |
| 1 | Electrophilic Halogenation | Introduction of a halide (e.g., Br) onto the pyrene core. | Creates a reactive site for cross-coupling. |
| 2 | Suzuki-Miyaura Coupling | Pd-catalyzed reaction of the halogenated pyrene with a boronic acid. | Forms a new C-C bond, extending the π-system. |
"Click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and modular approach for constructing complex molecular architectures emerald.comacs.orgnih.gov. This reaction forms a stable 1,2,3-triazole ring from an azide and a terminal alkyne with high specificity and yield nih.govresearchgate.net.
To utilize this strategy, this compound must first be derivatized to contain either an azide or an alkyne group. For example, an alkyne handle can be introduced by acylating the amino group with an alkyne-containing carboxylic acid. The resulting alkyne-functionalized pyrene can then be "clicked" with any azide-containing molecule. This method is exceptionally versatile for linking the pyrene fluorophore to biomolecules, polymers, or other functional units to create novel hybrid materials rsc.orgresearchgate.netresearchgate.net. The resulting triazole linker is not just a passive connector; its incorporation can also influence the photophysical properties of the pyrene system nih.gov. The reaction is robust and can be performed under mild, often aqueous, conditions .
| Component A | Component B | Catalyst | Linkage Formed | Key Advantage |
| Pyrene-Alkyne | Molecule-Azide | Cu(I) | 1,2,3-Triazole | High efficiency and modularity |
| Pyrene-Azide | Molecule-Alkyne | Cu(I) | 1,2,3-Triazole | Bio-orthogonal potential |
Supramamolecular Architectures and Self-Assembly
The field of supramolecular chemistry investigates the assembly of molecules into larger, ordered structures without the formation of covalent bonds. For aromatic compounds like this compound, this process is primarily driven by a combination of non-covalent interactions, including π-π stacking, hydrogen bonding, and van der Waals forces. While direct studies on the self-assembly of this compound are not extensively documented, the behavior of analogous pyrene derivatives provides a strong predictive framework for its potential to form complex supramolecular architectures.
The structure of this compound contains three key features that are expected to govern its self-assembly:
The Pyrene Core: The large, planar, and electron-rich aromatic system of the pyrene core is highly conducive to strong π-π stacking interactions. This is a dominant organizational force in many pyrene-based systems, often leading to the formation of one-dimensional columnar or fibrous structures. nih.govacs.org
The 8-Amino Group: The primary amine (-NH₂) group is a potent hydrogen bond donor. This functionality allows for the formation of directional, intermolecular hydrogen bonds (N-H···O or N-H···N), which can guide the assembly process into more complex and defined architectures, such as sheets, ribbons, or intricate networks. mdpi.com
The interplay between the face-to-face π-π stacking of the pyrene cores and the directional, in-plane hydrogen bonding from the amino and carboxylate groups would dictate the final morphology of the resulting supramolecular structure. By modifying solvent conditions, temperature, or concentration, it is often possible to tune the self-assembly process to favor specific architectures. For example, in nonpolar solvents, hydrogen bonding interactions are maximized, potentially leading to highly ordered assemblies, whereas polar solvents might disrupt these interactions, leading to different structural outcomes.
Research on related pyrene derivatives functionalized with amino acids, amides, or carboxylic acids has demonstrated the formation of a diverse range of supramolecular structures, including nanofibers, nanotubes, vesicles, and organogels. nih.govrsc.orgacs.orgrsc.org These studies underscore the principle that the introduction of hydrogen-bonding moieties onto a pyrene scaffold is a powerful strategy for programming molecular self-assembly. For instance, pyrene-containing oligopeptides have been shown to self-assemble into helical columnar structures that form fibrous networks, leading to the creation of organogels. acs.org In these systems, the hydrogen-bonding array of the peptide groups works in concert with the π-π stacking of the pyrene units to create a stable, three-dimensional matrix. acs.org
The table below summarizes findings from various functionalized pyrene derivatives, illustrating the key principles that would likely govern the self-assembly of this compound.
| Pyrene Derivative | Primary Non-Covalent Interactions | Resulting Supramolecular Architecture | Key Research Findings |
| Pyrene-functionalized diketopyrrolopyrroles | π-π stacking | One-dimensional fibers | End-group interactions promote intermolecular stacking and crystal packing alignment. |
| Cholane-pyrene-cholane trimers | Hydrophobic interactions, π-π stacking | Nanosheets, nanotubes, worm-like structures | The specific isomer of pyrene used dictates the final morphology of the self-assembled object. nih.gov |
| Pyrene-containing oligo(glutamic acid)s | Hydrogen bonding, π-π stacking | 1D helical columns, 3D fibrous networks (organogels) | A strong correlation exists between the hydrogen-bonding network and the fluorescence properties of the pyrene moieties. acs.org |
| Tetrasubstituted pyrene with amide bonds | Hydrogen bonding, π-π stacking | Dendritic or reticulated-like structures | Amide bonds facilitate hydrogen bonding, which, combined with π-π stacking of the large conjugated core, directs the formation of regular macroscopic structures. mdpi.com |
| Pyrene-capped amino acid hydrogelators (co-assembly with Naphthalenediimide) | Charge-transfer, hydrogen bonding, π-π stacking | Nanofibrous hydrogels | The self-assembly and hydrogel formation are triggered by pH and driven by a combination of charge-transfer and hydrogen bonding interactions. rsc.orgresearchgate.net |
Future Research Directions and Emerging Opportunities
Rational Design Principles for Targeted Optoelectronic Properties
The development of novel organic electronic materials hinges on the ability to precisely control their optical and electronic characteristics. For aminopyrene carboxylates, a rational design approach can be employed to tune properties such as absorption and emission wavelengths, fluorescence quantum yields, and charge carrier mobilities. Key design principles involve the strategic placement and nature of substituent groups on the pyrene (B120774) core. uky.edu
The amino group, being an electron-donating substituent, and the methyl carboxylate group, an electron-withdrawing group, create an intramolecular charge transfer (ICT) character in the molecule. The extent of this ICT can be modulated by altering the electronic nature of these groups or by introducing additional substituents. For instance, modifying the amino group through alkylation or arylation can fine-tune the electron-donating strength, thereby influencing the emission color and quantum efficiency. Similarly, changing the ester group can impact solubility and solid-state packing, which are crucial for device performance. researchgate.net
Future research should focus on systematically investigating the structure-property relationships in this class of compounds. This can be achieved by synthesizing a library of derivatives with varied substitution patterns and correlating their experimental photophysical and electrochemical data with their molecular structures. Such studies will provide a deeper understanding of how to manipulate the frontier molecular orbital (HOMO-LUMO) energy levels and transition dipole moments to achieve desired optoelectronic properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent sensors. uky.edursc.org
Table 1: Potential Optoelectronic Properties of Functionalized Aminopyrene Derivatives
| Derivative Type | Predicted Property Modulation | Potential Application |
| N-Aryl substituted | Red-shifted emission, improved hole mobility | Red-emitting OLEDs |
| Additional electron-withdrawing groups | Blue-shifted emission, enhanced electron affinity | Blue-emitting OLEDs, n-type semiconductors |
| Extended π-conjugation | Broad absorption, narrowed bandgap | Organic photovoltaics |
| Introduction of heavy atoms | Enhanced phosphorescence | Organic photodetectors, bio-imaging |
Exploration of Novel Catalytic Transformations and Mechanisms
The electron-rich pyrene core and the reactive amino group suggest that methyl 8-amino-1-pyrenecarboxylate and its analogues could serve as versatile platforms for developing novel catalytic systems. Pyrene derivatives have already shown promise as photocatalysts due to their ability to absorb visible light and engage in energy or electron transfer processes. elsevierpure.com The amino group can act as a directing group in C-H activation reactions, enabling site-selective functionalization of the pyrene backbone. mdpi.com
Future research could explore the use of metal complexes of aminopyrene carboxylates as catalysts for a variety of organic transformations. The pyrene moiety can act as a π-ligand, while the amino and carboxylate groups can serve as ancillary ligands to stabilize the metal center. Such catalysts could be employed in cross-coupling reactions, hydrogenations, and oxidations. Furthermore, the inherent chirality of certain substituted aminopyrene derivatives could be exploited for asymmetric catalysis.
Investigating the mechanisms of these catalytic reactions will be crucial for optimizing their efficiency and selectivity. This will involve a combination of experimental techniques, such as in-situ spectroscopy and kinetic studies, along with computational modeling to elucidate the role of the catalyst and the reaction intermediates. The development of heterogeneous catalysts by immobilizing aminopyrene carboxylate derivatives on solid supports is another promising avenue for creating recyclable and environmentally friendly catalytic systems. researchgate.net
Integration into Hybrid Organic-Inorganic Materials
The creation of hybrid materials that combine the desirable properties of both organic and inorganic components is a rapidly growing field of materials science. This compound can be a valuable building block for such materials. The carboxylate group provides a convenient anchor point for grafting the molecule onto the surface of inorganic nanomaterials, such as quantum dots, metal oxides (e.g., TiO₂, ZnO), and silica (B1680970) nanoparticles. researchgate.net
The integration of aminopyrene carboxylates into these hybrid structures can lead to materials with novel functionalities. For example, pyrene-functionalized quantum dots could exhibit enhanced photostability and tunable emission properties for applications in bioimaging and sensing. acs.org Hybrid materials composed of aminopyrene derivatives and semiconductor metal oxides could be utilized as photoanodes in dye-sensitized solar cells (DSSCs) or as photocatalysts for water splitting and CO₂ reduction. rsc.org
A key area of future research will be to control the interface between the organic and inorganic components to ensure efficient electronic communication and energy transfer. This will involve optimizing the linking chemistry and the surface properties of the inorganic material. The self-assembly of these hybrid materials into well-defined architectures could lead to the fabrication of advanced functional devices.
Development of Advanced Theoretical Models for Predictive Capabilities
Computational chemistry plays an indispensable role in modern materials science by providing insights into the electronic structure and properties of molecules and predicting the behavior of new materials before their synthesis. github.io For this compound and its derivatives, advanced theoretical models can be developed to accurately predict their optoelectronic properties, catalytic activity, and interactions with other molecules and materials.
Density functional theory (DFT) and time-dependent DFT (TD-DFT) are powerful tools for calculating the ground and excited-state properties of organic molecules. scirp.orgresearchgate.net These methods can be used to predict absorption and emission spectra, ionization potentials, electron affinities, and reorganization energies, which are crucial parameters for designing efficient OLED and OPV materials. researchgate.net For more complex systems, such as those involving strong electron correlation or charge-transfer states, multireference methods like CASSCF and CASPT2 may be necessary to obtain accurate results. researchgate.netnih.gov
Future theoretical work should focus on developing and validating computational protocols that can reliably predict the properties of aminopyrene carboxylates. This will involve benchmarking different theoretical methods against experimental data for a set of representative compounds. Once validated, these models can be used for high-throughput virtual screening of large libraries of candidate molecules to identify promising candidates for specific applications, thereby accelerating the materials discovery process.
Table 2: Key Parameters for Theoretical Modeling of Aminopyrene Carboxylates
| Parameter | Theoretical Method | Relevance |
| Ground-state geometry | DFT | Structural properties, stability |
| Frontier molecular orbital energies | DFT | Ionization potential, electron affinity, bandgap |
| Absorption and emission energies | TD-DFT, CASPT2 | Color, photoluminescence |
| Reorganization energy | DFT | Charge transport properties |
| Reaction barriers | DFT, Transition State Theory | Catalytic activity, reaction mechanisms |
Scalable Synthetic Methodologies for Industrial Relevance
For any new material to have a real-world impact, its synthesis must be scalable, cost-effective, and environmentally friendly. While many functionalized pyrene derivatives can be synthesized in the laboratory on a small scale, developing methods for their large-scale production presents a significant challenge. bris.ac.uk
Future research in this area should focus on developing robust and efficient synthetic routes to this compound and its derivatives. This may involve the optimization of existing multi-step syntheses or the development of new, more direct C-H functionalization strategies. mdpi.com The use of flow chemistry can offer significant advantages for the scalable and safe synthesis of these compounds.
Furthermore, a focus on "green" chemistry principles, such as the use of renewable starting materials, minimizing waste generation, and employing catalytic rather than stoichiometric reagents, will be crucial for the industrial viability of these materials. A practical, large-scale synthesis of key pyrene-based intermediates, such as pyrene-2-carboxylic acid, has been demonstrated, providing a foundation for the scalable production of more complex derivatives. researchgate.net
Q & A
Basic: What are the standard synthetic routes for methyl 8-amino-1-pyrenecarboxylate, and how can purity be ensured?
Methodological Answer:
The compound is typically synthesized via esterification of 8-amino-1-pyrenecarboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Alternative methods include coupling reagents like HATU for carboxylate activation in anhydrous conditions . Purity is validated using reversed-phase HPLC (C18 column, acetonitrile/water gradient with 0.1% TFA) and ¹H/¹³C NMR in deuterated DMSO. For trace impurities, high-resolution mass spectrometry (HRMS) is recommended. Ensure inert atmospheres (N₂/Ar) during synthesis to prevent oxidation of the amino group .
Advanced: How can researchers optimize reaction yields when introducing substituents to the pyrene backbone?
Methodological Answer:
Yield optimization requires systematic parameter screening:
- Catalyst selection : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions.
- Solvent polarity : Compare DMF (high polarity) vs. THF (moderate) to balance solubility and reactivity.
- Temperature gradients : Use microwave-assisted synthesis for rapid thermal optimization (e.g., 80–120°C for 30–60 min).
Monitor progress via TLC (silica gel, UV visualization) and quantify yields using internal standards in NMR .
Basic: What analytical techniques are critical for characterizing this compound’s photophysical properties?
Methodological Answer:
- UV-Vis spectroscopy : Measure absorbance in ethanol or acetonitrile (λmax ~350–400 nm for pyrene derivatives).
- Fluorescence spectroscopy : Determine quantum yield using quinine sulfate as a reference standard.
- Time-resolved fluorescence : Assess excited-state lifetime with a picosecond pulsed laser system.
Use degassed solvents to minimize oxygen quenching .
Advanced: How can contradictory fluorescence quantum yield (Φf) values across studies be resolved?
Methodological Answer:
Contradictions often arise from:
- Solvent effects : Compare Φf in solvents of varying polarity (e.g., hexane vs. DMSO).
- Concentration dependence : Dilute solutions (<1 μM) to avoid aggregation-induced quenching.
- Instrument calibration : Validate using certified fluorophores (e.g., fluorescein at pH 13).
Publish full experimental conditions (e.g., excitation wavelength, slit widths) to enable replication .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, safety goggles, and lab coats. Avoid latex gloves due to potential solvent permeability .
- Ventilation : Use fume hoods for weighing and synthesis.
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
Refer to SDS guidelines for emergency procedures (e.g., eye rinsing for 15+ minutes with saline) .
Advanced: What strategies mitigate photodegradation in fluorescence-based applications?
Methodological Answer:
- Add antioxidants : Incorporate 1–5 mM Trolox to scavenge free radicals.
- Light exposure control : Use shutter systems to limit excitation duration.
- Encapsulation : Embed the compound in polymer matrices (e.g., PMMA) to reduce environmental interaction.
Validate stability via accelerated aging tests (72 hr under UV light) with LC-MS monitoring .
Basic: How is this compound utilized in bioimaging studies?
Methodological Answer:
The compound’s pyrene core enables:
- DNA intercalation studies : Titrate with plasmid DNA and monitor fluorescence quenching.
- Cellular staining : Incubate with fixed cells (1–10 μM, 30 min) and image via confocal microscopy (ex: 405 nm, em: 450–550 nm).
Validate specificity using control experiments with competing amines (e.g., spermidine) .
Advanced: How can researchers design experiments to resolve conflicting solubility data in polar vs. nonpolar solvents?
Methodological Answer:
- Phase-solubility analysis : Prepare saturated solutions in 10+ solvents (e.g., hexane, DMF) and quantify via UV-Vis.
- Thermodynamic modeling : Use Hansen solubility parameters to predict miscibility.
- Co-solvent systems : Test ethanol/water mixtures to enhance solubility while retaining fluorescence efficiency .
Basic: What computational methods predict the electronic structure of this compound?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level using Gaussian 16.
- TD-DFT : Simulate UV-Vis spectra and compare with experimental λmax.
- Frontier molecular orbital analysis : Calculate HOMO-LUMO gaps to rationalize charge-transfer behavior .
Advanced: How should researchers address discrepancies in reported toxicity profiles?
Methodological Answer:
- In vitro assays : Conduct parallel MTT and LDH assays on human cell lines (e.g., HEK293) at 24/48 hr exposure.
- Metabolite identification : Use HRMS to track degradation products in cell lysates.
- Cross-study validation : Compare results under standardized OECD guidelines (e.g., pH 7.4, 37°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
